1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride
Overview
Description
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H17NO2.HCl and a molecular weight of 243.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-methanol under acidic conditions to form the intermediate 4-(tetrahydrofuran-2-ylmethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce various amine derivatives .
Scientific Research Applications
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In the study of biochemical pathways and molecular interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine: The non-hydrochloride form of the compound.
4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde: An intermediate in the synthesis of the compound.
Tetrahydrofuran-2-methanol: A precursor used in the synthesis.
Uniqueness
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in proteomics research and other specialized applications.
Properties
IUPAC Name |
[4-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12;/h3-6,12H,1-2,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYEMZTVHJBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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